molecular formula C9H6BrN B021735 3-Bromoquinoline CAS No. 5332-24-1

3-Bromoquinoline

Cat. No.: B021735
CAS No.: 5332-24-1
M. Wt: 208.05 g/mol
InChI Key: ZGIKWINFUGEQEO-UHFFFAOYSA-N
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Description

3-Bromoquinoline is an organic compound with the chemical formula C9H7BrN. It is a colorless to pale yellow liquid with a pungent odor. This compound is a heterocyclic aromatic compound, containing both a quinoline and a bromine atom in its molecular structure. It is used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals, dyes, and other organic compounds.

Scientific Research Applications

  • Synthesis of 6-Bromoquinoline Derivatives : Hu, Zhang, and Thummel (2003) demonstrated that 3-Bromoquinoline is used in the Friedländer approach to create 6-bromoquinoline derivatives. These derivatives can be dimerized using Ni(0) to form biquinolines, which exhibit unusually high emission quantum yields (Hu, Zhang, & Thummel, 2003).

  • Conversion to Lithium Tri(quinolinyl)magnesates : Dumouchel et al. (2003) found that this compound can be converted to lithium tri(quinolinyl)magnesates, which are useful in metal-catalyzed coupling reactions with heteroaryl halides to produce functionalized quinolines (Dumouchel et al., 2003).

  • Synthesis of n,n′-Biquinolines : Benito, Canoira, and Rodríguez (1987) reported that the coupling reaction of 3-, 6-, and 8-bromoquinolines using zerovalent nickel complexes leads to the synthesis of n,n′-biquinolines in quantitative yields (Benito, Canoira, & Rodríguez, 1987).

  • Preparation of Cyanoquinolines and Aminoquinolines : Jansen and Wibaut (2010) demonstrated that this compound can be used in chemical reactions to prepare 2- and 3-Cyanoquinolines, 2- and 3-Aminoquinolines, and 2- and 3-Cyanopyridine (Jansen & Wibaut, 2010).

  • Cross-Coupling Reactions with Heteroaryl Bromides and Chlorides : Dumouchel et al. (2003) also noted that organomagnesium derivatives of this compound can be used in cross-coupling reactions with heteroaryl bromides and chlorides to afford functionalized quinolines (Dumouchel et al., 2003).

  • Synthesis of Antibacterial Agents : Arshad et al. (2022) reported the synthesis of new 6-Bromoquinolin-4-ol derivatives that showed potential against ESBL-producing Escherichia coli and MRSA, with compound 3e showing the highest antibacterial activity (Arshad et al., 2022).

  • Synthesis of Aryl Pyridines and Quinolines : Rao and Dhanorkar (2014) demonstrated that triarylbismuths can be used as arylating reagents for the synthesis of aryl pyridines and quinolines through couplings with bromopyridines and bromoquinolines under Pd-catalyzed conditions (Rao & Dhanorkar, 2014).

Safety and Hazards

3-Bromoquinoline is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While the future directions for 3-Bromoquinoline are not explicitly mentioned in the search results, it’s known that quinoline and its derivatives have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry , suggesting potential future directions in these areas.

Properties

IUPAC Name

3-bromoquinoline
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H6BrN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIKWINFUGEQEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H6BrN
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DSSTOX Substance ID

DTXSID0063787
Record name Quinoline, 3-bromo-
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Molecular Weight

208.05 g/mol
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Physical Description

Light yellow liquid; mp = 13-15 deg C; [Alfa Aesar MSDS]
Record name 3-Bromoquinoline
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Vapor Pressure

0.00147 [mmHg]
Record name 3-Bromoquinoline
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CAS No.

5332-24-1
Record name 3-Bromoquinoline
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Record name Quinoline, 3-bromo-
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Record name 3-BROMOQUINOLINE
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Synthesis routes and methods

Procedure details

A reaction is performed as described in Example 1, except that 3.9 mg (0.015 mmol) of (CH2CN)2PdCl2, 34.9 mg (0.09 mmol) of Ph4PCl, 496.0 mg (6.05 mmol) of anhydrous sodium acetate, 638.74 mg (3.07 mmol) of 3-bromoquinoline and 427.0 mg (4.1 mmol) of styrene are reacted in 1.5 ml of DMF. Stirring is performed at 130° C. for 5 hours. According to the processing described in Example 1, a 72.5% yield of Heck products (85.1% trans-stilbene, 0.8% cis-stilbene, and 14.1% 1,1-diphenylethene) is obtained with 78.5% conversion of 3-bromoquinoline.
[Compound]
Name
(CH2CN)2PdCl2
Quantity
3.9 mg
Type
reactant
Reaction Step One
Quantity
496 mg
Type
reactant
Reaction Step Two
Quantity
638.74 mg
Type
reactant
Reaction Step Three
Quantity
427 mg
Type
reactant
Reaction Step Four
Quantity
34.9 mg
Type
catalyst
Reaction Step Five
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Six
Yield
85.1%
Yield
0.8%
Yield
14.1%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-Bromoquinoline?

A1: The molecular formula of this compound is C9H6BrN, and its molecular weight is 208.06 g/mol.

Q2: What spectroscopic data are available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques, including NMR (Nuclear Magnetic Resonance) [, ], GC-MS (Gas Chromatography-Mass Spectrometry) [], and X-ray crystallography []. These techniques provide information about the compound's structure, purity, and interactions with other molecules.

Q3: What are common synthetic approaches to this compound?

A3: Several methods are available for synthesizing this compound:

  • Direct Bromination: While less common, direct bromination of quinoline can yield this compound under specific conditions [].
  • Friedländer Synthesis: This versatile method utilizes α-haloketones and anilines to access various 3-haloquinolines, including this compound [, ].
  • From Quinoline Derivatives: Transformations of existing quinoline derivatives, such as 3-bromopyridine N-oxide [] or quinoline Reissert compounds [], offer alternative synthetic routes.

Q4: How does the bromine atom in this compound influence its reactivity?

A4: The bromine atom serves as a useful handle for further functionalization through various reactions:

  • Nucleophilic Substitution: The bromine can be displaced by nucleophiles like thiols [] and isocyanides [, ].
  • Metal-Halogen Exchange: This reaction allows for the introduction of various electrophiles, enabling the synthesis of diverse quinoline derivatives [, , ].
  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki [, , , , ], Negishi [], and Heck reactions [, ], enable the formation of C-C bonds, expanding the structural diversity accessible from this compound.

Q5: Can you elaborate on the use of this compound in synthesizing isocryptolepine and its analogues?

A5: Isocryptolepine, a potent antimalarial natural product, can be efficiently synthesized using this compound as a starting material [, ]. The key steps involve a Suzuki-Miyaura cross-coupling reaction followed by a palladium-catalyzed tandem C-H activation/C-N bond formation. This synthetic strategy allows access to isocryptolepine and its analogues for further biological evaluation [].

Q6: What are the potential applications of this compound derivatives?

A6: this compound serves as a precursor to various biologically active compounds:

  • Antimalarials: Derivatives, such as isocryptolepine and its analogues, exhibit promising antimalarial activity [].
  • Antimicrobials: Quinoline scaffolds are prevalent in antimicrobial agents, and this compound derivatives contribute to this field [].
  • Pharmaceuticals: The quinoline core is a privileged structure in medicinal chemistry, and this compound facilitates the synthesis of diverse quinoline-based drug candidates [].

Q7: How is computational chemistry employed in studying this compound and its derivatives?

A7:

  • Molecular Mechanics: Conformational analysis and studies on rotational barriers in platinum complexes containing this compound employ molecular mechanics calculations [].
  • QSAR Modeling: Quantitative structure-activity relationship (QSAR) studies utilize computational methods to correlate the structure of this compound derivatives with their biological activities, aiding in the design of novel compounds with improved potency and selectivity [].

Q8: What is the impact of structural modifications on the activity of this compound derivatives?

A8: Structural modifications significantly influence the biological activity of this compound derivatives:

  • Substituent Effects: The type and position of substituents on the quinoline ring impact the compound's interaction with its biological target, affecting its activity and selectivity [, , , , ].
  • Stereochemistry: Chirality plays a crucial role in drug activity. Research on synthesizing chiral homologues of (3-Quinolyl)-alanine highlights the importance of stereochemistry in this class of compounds [, ].

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